molecular formula C9H7ClN2 B1589989 2-Chloro-6-methylquinoxaline CAS No. 55687-00-8

2-Chloro-6-methylquinoxaline

Cat. No. B1589989
CAS RN: 55687-00-8
M. Wt: 178.62 g/mol
InChI Key: MDDZKKIHTFOAEF-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It is a light-red to brown solid and has a molecular weight of 178.62 .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-methylquinoxaline is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

2-Chloro-6-methylquinoxaline is a solid at room temperature . It has a molecular weight of 178.62 .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-6-methylquinoxaline: has been identified as a core structure around which various molecular transformations can be performed to optimize antimicrobial activity . This compound is part of a broader class of quinoxaline derivatives that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties .

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives, including 2-Chloro-6-methylquinoxaline , have been studied for their anti-cancer and anti-proliferative activities. These compounds target various receptors and microorganisms, potentially inhibiting the growth of cancerous cells .

Anti-Tuberculosis Activity

The structural framework of 2-Chloro-6-methylquinoxaline allows for the synthesis of compounds with potent anti-tuberculosis properties. Research has shown that certain quinoxaline derivatives are effective against strains of tuberculosis .

Anti-Leishmanial Activity

Some derivatives of 2-Chloro-6-methylquinoxaline have shown potent activity against leishmanial strains. This suggests its potential use in developing treatments for leishmaniasis, a disease caused by parasites of the genus Leishmania .

Anti-Inflammatory Activity

Quinoxaline derivatives are also being explored for their anti-inflammatory properties2-Chloro-6-methylquinoxaline could serve as a starting point for the development of new anti-inflammatory agents .

Advanced Glycation End-Product (AGE) Inhibition

2-Chloro-6-methylquinoxaline: may play a role in inhibiting the formation of AGEs, which are implicated in the progression of age-related diseases. This is due to its potential to interfere with reactive glycating agents like Methylglyoxal (MG) .

Drug Discovery & Development

The versatility of 2-Chloro-6-methylquinoxaline in drug discovery is notable. Its incorporation into various pharmaceuticals can lead to the development of novel drugs with a wide spectrum of biological importance .

Chemical Synthesis & Green Chemistry

2-Chloro-6-methylquinoxaline: can be synthesized using principles of green chemistry, making it an environmentally friendly option for chemical synthesis in pharmaceutical and industrial applications .

Safety and Hazards

The safety information for 2-Chloro-6-methylquinoxaline indicates that it is classified under GHS06, with the signal word “Danger”. The hazard statements include H301, H311, and H331 .

Future Directions

Quinoxaline derivatives, such as 2-Chloro-6-methylquinoxaline, have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for further development and applications of 2-Chloro-6-methylquinoxaline and similar compounds .

properties

IUPAC Name

2-chloro-6-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDZKKIHTFOAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506877
Record name 2-Chloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinoxaline

CAS RN

55687-00-8
Record name 2-Chloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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